An In-Depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Key Building Block for IRAK4 Inhibitors
An In-Depth Technical Guide to (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid: A Key Building Block for IRAK4 Inhibitors
This technical guide provides a comprehensive overview of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid, CAS Number 874219-42-8. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of this versatile building block, particularly in the context of developing novel therapeutics targeting the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Introduction: The Strategic Importance of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is a synthetically valuable substituted phenylboronic acid. Its unique trifunctional nature, featuring a boronic acid group for cross-coupling reactions, a fluoro substituent to modulate electronic properties and metabolic stability, and a cyclohexylcarbamoyl moiety for potential hydrogen bonding interactions, makes it a highly sought-after intermediate in medicinal chemistry.
The primary significance of this molecule lies in its role as a key precursor for a class of potent and selective IRAK4 inhibitors.[1][2] IRAK4 is a critical kinase in the innate immune signaling pathway, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] Consequently, the development of small molecule IRAK4 inhibitors is an area of intense research, and (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid provides a crucial scaffold for generating such drug candidates.[5]
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of this reagent.
| Property | Value | Reference |
| CAS Number | 874219-42-8 | [6][7] |
| Molecular Formula | C₁₃H₁₇BFNO₃ | |
| Molecular Weight | 265.09 g/mol | |
| Melting Point | 239-241 °C | [8] |
| Density | 1.24 g/cm³ | [8] |
| Appearance | White to off-white solid | [8] |
| Purity | Typically ≥95% | [7] |
Safety and Handling:
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn.[3] It is advisable to avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[9][10] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[9][10][11][12]
Synthesis and Purification: A Plausible Workflow
Step 1: Amide Formation
The synthesis would likely commence with the amidation of 3-fluoro-5-(dihydroxyboranyl)benzoic acid with cyclohexylamine. This reaction forms the stable cyclohexylcarbamoyl moiety.
Experimental Protocol (Proposed):
-
To a solution of 3-fluoro-5-(dihydroxyboranyl)benzoic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add cyclohexylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid.
Step 2: Purification
Purification is critical to ensure the high purity required for subsequent applications in drug synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm, a broad singlet for the amide N-H proton, signals for the cyclohexyl protons, and a broad singlet for the boronic acid -OH protons. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, the amide carbonyl carbon, and the cyclohexyl carbons. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the compound (265.09 g/mol ) and its adducts. |
| HPLC | A single major peak indicating high purity, typically determined using a C18 reverse-phase column with a gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid or TFA).[13] |
Application in Medicinal Chemistry: Synthesis of IRAK4 Inhibitors
The primary and most significant application of (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is as a key building block in the synthesis of IRAK4 inhibitors.[2][14] These inhibitors are of great interest for the treatment of various inflammatory and autoimmune diseases, as well as certain types of cancer.[3][4]
The boronic acid moiety of the title compound is perfectly suited for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds.[15][16] In the synthesis of IRAK4 inhibitors, this boronic acid is typically coupled with a heterocyclic core, which often contains a halogen atom (e.g., bromine or chlorine) at the desired position.
The IRAK4 Signaling Pathway and Mechanism of Inhibition
IRAK4 is a serine/threonine kinase that plays a central role in the signaling cascades initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[8][17] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).
Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[10][18] Activated IRAK4 then phosphorylates and activates other members of the IRAK family, such as IRAK1.[10][11] This initiates a downstream signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]
IRAK4 inhibitors synthesized from (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid are designed to bind to the ATP-binding pocket of the IRAK4 kinase domain.[19] By competitively inhibiting the binding of ATP, these small molecules prevent the autophosphorylation and activation of IRAK4, thereby blocking the entire downstream signaling cascade.[3] This leads to a reduction in the production of inflammatory cytokines, making these inhibitors promising therapeutic agents for a variety of inflammatory and autoimmune conditions.[3][18]
Conclusion
(3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is a strategically important and versatile building block in modern medicinal chemistry. Its primary utility as a precursor for potent and selective IRAK4 inhibitors places it at the forefront of research into novel treatments for inflammatory and autoimmune diseases. This guide has provided a comprehensive overview of its properties, a plausible synthetic workflow, analytical considerations, and its critical role in the development of next-generation therapeutics. As research in the field of IRAK4 modulation continues to evolve, the demand for high-quality (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid is expected to grow, underscoring its significance in the drug discovery landscape.
References
- (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid - GlobalChemMall.
- TCI AMERICA SAFETY DATA SHEET.
- 3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid - BioOrganics.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Fisher Scientific.
- What are IRAK4 inhibitors and how do they work? - Patsnap Synapse.
- IRAK-4 Inhibitors for Inflammation - PMC - PubMed Central.
- Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC - NIH.
- Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - NIH.
- (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid - GlobalChemMall.
- (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid - CymitQuimica.
- Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - Sophion.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters.
- Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv.
- 3-(Cyclohexylcarbamoyl)-5-fluorophenylboronic acid | 874219-42-8 - Sigma-Aldrich.
- Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer - Frontiers.
- HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies.
- Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed.
Sources
- 1. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 2. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. sophion.com [sophion.com]
- 6. globalchemmall.com [globalchemmall.com]
- 7. (3-(Cyclohexylcarbamoyl)-5-fluorophenyl)boronic acid [cymitquimica.com]
- 8. IRAK4 - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 11. IRAK4 autophosphorylation controls inflammatory signaling by activating IRAK oligomerization | bioRxiv [biorxiv.org]
- 12. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4) - PMC [pmc.ncbi.nlm.nih.gov]
